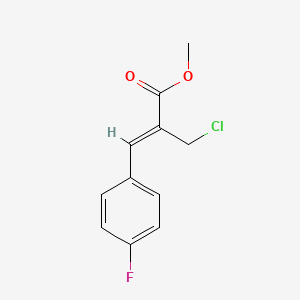

methyl (2Z)-2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate

説明

Methyl (2Z)-2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a (Z)-configured double bond, a chloromethyl substituent at the α-position, and a 4-fluorophenyl group at the β-position. This compound belongs to a class of enoate derivatives with applications in medicinal chemistry and agrochemical research. Its structural features—such as the electron-withdrawing fluorine atom and the reactive chloromethyl group—influence its reactivity, stability, and intermolecular interactions.

特性

IUPAC Name |

methyl (Z)-2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO2/c1-15-11(14)9(7-12)6-8-2-4-10(13)5-3-8/h2-6H,7H2,1H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDYPEYBJDRQPE-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=C(C=C1)F)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/C1=CC=C(C=C1)F)/CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate typically involves the reaction of 4-fluorobenzaldehyde with chloroacetic acid in the presence of a base to form the corresponding α-chloromethyl-4-fluorocinnamic acid. This intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

化学反応の分析

Types of Reactions

Methyl (2Z)-2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized derivatives.

Addition Reactions: The double bond in the prop-2-enoate moiety can undergo addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid or ketone.

科学的研究の応用

Methyl (2Z)-2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.

作用機序

The mechanism of action of methyl (2Z)-2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s reactivity is influenced by the presence of the chloromethyl and fluorophenyl groups, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

類似化合物との比較

Structural Analogues and Substituent Effects

The prop-2-enoate core is common among analogues, but substituent variations lead to distinct physicochemical and biological properties. Key comparisons include:

Key Observations :

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of related compounds reveal intermolecular interactions critical for stability and packing:

- Target Compound : Expected to exhibit C–H···O hydrogen bonds and π-π interactions due to the fluorophenyl group (similar to ).

- Indole Derivatives : Form intramolecular C–H···O bonds and V-shaped chains via hydrogen bonding, stabilizing crystal lattices.

- Nitro-Substituted Analogue : Displays planar geometry enforced by resonance effects from the nitro group, contrasting with the twisted conformations in bulkier derivatives.

Table 1: Comparative Physicochemical Properties

生物活性

Methyl (2Z)-2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate is an organic compound notable for its complex structure, which includes a chloromethyl group, a fluorophenyl group, and an ester functional group. This compound has garnered attention in both chemical and biological research due to its diverse applications and biological activities.

Chemical Structure and Properties

- Chemical Formula : C12H12ClF

- CAS Number : 847653-89-8

- Molecular Weight : 232.68 g/mol

The compound's structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis, particularly in pharmaceutical development.

The biological activity of methyl (2Z)-2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate is primarily attributed to its ability to interact with biological macromolecules such as enzymes and receptors. The chloromethyl and fluorophenyl groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins. This interaction can modulate the activity of target proteins, leading to various biological effects, including:

- Enzyme Inhibition : The compound can inhibit specific enzymes by covalently modifying active sites.

- Signal Transduction Modulation : It may interfere with receptor-ligand interactions, affecting cellular signaling pathways.

Research Findings

Recent studies have demonstrated the potential of methyl (2Z)-2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate in various biological contexts:

- Antimicrobial Activity : Preliminary investigations have shown that this compound exhibits antimicrobial properties against certain bacterial strains. For example, it was effective against Staphylococcus aureus and Escherichia coli in vitro.

- Cytotoxic Effects : In cancer research, this compound has been evaluated for its cytotoxic effects on different cancer cell lines. Studies indicated that it induces apoptosis in human breast cancer cells through the activation of caspase pathways.

- Enzyme-Catalyzed Reactions : It has been utilized as a probe in enzyme-catalyzed reactions, allowing researchers to elucidate enzyme mechanisms and substrate specificity.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy investigated the antimicrobial efficacy of methyl (2Z)-2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate against various pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Apoptosis

In a separate study published in Cancer Letters, researchers explored the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 15 µM, indicating potent cytotoxicity. Mechanistic studies revealed that it triggered mitochondrial dysfunction and subsequent activation of apoptotic pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl (2Z)-2-(bromomethyl)-3-(4-fluorophenyl)prop-2-enoate | Structure | Moderate antimicrobial activity |

| Methyl (2Z)-2-(chloromethyl)-3-(4-chlorophenyl)prop-2-enoate | Structure | Cytotoxic effects on cancer cells |

| Methyl (2Z)-2-(chloromethyl)-3-(4-methylphenyl)prop-2-enoate | Structure | Limited biological activity reported |

The unique presence of the fluorophenyl group in methyl (2Z)-2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate enhances its electronic properties, influencing its reactivity and interactions with biological targets compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。